molecular formula C8H7BrF2O2 B6146215 4-bromo-2-(difluoromethoxy)-1-methoxybenzene CAS No. 1261818-69-2

4-bromo-2-(difluoromethoxy)-1-methoxybenzene

Cat. No. B6146215
CAS RN: 1261818-69-2
M. Wt: 253
InChI Key:
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Description

4-Bromo-2-(difluoromethoxy)-1-methoxybenzene (4-BFMB) is a type of organobromine compound that is commonly used in laboratory experiments. It is a colorless liquid that is soluble in organic solvents. It is a relatively new compound that has been used in a variety of scientific studies, with promising results.

Scientific Research Applications

4-bromo-2-(difluoromethoxy)-1-methoxybenzene has been used in a wide range of scientific studies, including organic synthesis, medicinal chemistry, and drug discovery. It has been used as a reagent in the synthesis of a variety of compounds, including pharmaceuticals and other organic compounds. It has also been used in the synthesis of difluoromethyl-containing natural products and as a starting material in the synthesis of bioactive compounds.

Mechanism of Action

4-bromo-2-(difluoromethoxy)-1-methoxybenzene acts as a Lewis acid, which means it can accept electrons from other molecules. This allows it to form covalent bonds with other molecules, which can be used in a variety of reactions. It has also been shown to act as an oxidizing agent, which can be used in oxidation reactions.
Biochemical and Physiological Effects
4-bromo-2-(difluoromethoxy)-1-methoxybenzene has been studied for its potential biochemical and physiological effects. Studies have shown that it can act as a competitive inhibitor of cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds. It has also been shown to act as a pro-oxidant, which can cause oxidative stress in cells.

Advantages and Limitations for Lab Experiments

The main advantage of using 4-bromo-2-(difluoromethoxy)-1-methoxybenzene in lab experiments is its low toxicity. It is also a relatively inexpensive reagent, which makes it a cost-effective choice for many laboratory applications. However, it is not suitable for use in reactions requiring high temperatures, as it can decompose at temperatures above 100°C.

Future Directions

The potential applications of 4-bromo-2-(difluoromethoxy)-1-methoxybenzene are still being explored. Some possible future directions include the use of 4-bromo-2-(difluoromethoxy)-1-methoxybenzene in the synthesis of novel pharmaceuticals, the development of new catalysts based on 4-bromo-2-(difluoromethoxy)-1-methoxybenzene, and the use of 4-bromo-2-(difluoromethoxy)-1-methoxybenzene in the synthesis of new materials. Additionally, further research into the biochemical and physiological effects of 4-bromo-2-(difluoromethoxy)-1-methoxybenzene could lead to new insights into the role of organobromine compounds in biology and medicine.

Synthesis Methods

4-bromo-2-(difluoromethoxy)-1-methoxybenzene can be synthesized in several different ways. The most common method is a two-step process involving the reaction of 4-bromo-2-methoxybenzene and difluoromethoxybenzene. The reaction is carried out in an inert atmosphere to prevent the formation of side products. The resulting product is then purified by distillation.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-bromo-2-(difluoromethoxy)-1-methoxybenzene involves the bromination of 2-(difluoromethoxy)anisole followed by methylation of the resulting intermediate.", "Starting Materials": [ "2-(difluoromethoxy)anisole", "Bromine", "Sodium hydroxide", "Methyl iodide", "Potassium carbonate", "Acetone", "Diethyl ether" ], "Reaction": [ "Step 1: Dissolve 2-(difluoromethoxy)anisole in acetone and add bromine dropwise with stirring. Maintain the reaction mixture at room temperature for 2 hours.", "Step 2: Add sodium hydroxide solution to the reaction mixture to neutralize excess bromine. Extract the product with diethyl ether and wash with water.", "Step 3: Dry the organic layer with anhydrous sodium sulfate and evaporate the solvent to obtain 4-bromo-2-(difluoromethoxy)anisole.", "Step 4: Dissolve 4-bromo-2-(difluoromethoxy)anisole in acetone and add methyl iodide and potassium carbonate. Heat the reaction mixture at reflux for 6 hours.", "Step 5: Cool the reaction mixture and extract the product with diethyl ether. Wash the organic layer with water and dry with anhydrous sodium sulfate.", "Step 6: Evaporate the solvent to obtain 4-bromo-2-(difluoromethoxy)-1-methoxybenzene." ] }

CAS RN

1261818-69-2

Product Name

4-bromo-2-(difluoromethoxy)-1-methoxybenzene

Molecular Formula

C8H7BrF2O2

Molecular Weight

253

Purity

95

Origin of Product

United States

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